![molecular formula C12H11O5- B12609151 (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate CAS No. 646532-94-7](/img/structure/B12609151.png)
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a phenylethoxycarbonyl group and a carboxylate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield diols, while reduction with NaBH₄ can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Scientific Research Applications
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylates.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming more stable products. The carboxylate group can also participate in reactions, acting as a nucleophile or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound is structurally similar, with an oxirane ring and a carboxylate group, but differs in the presence of an anhydro-3-deoxypentitol moiety.
Uniqueness
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenylethoxycarbonyl group
Properties
CAS No. |
646532-94-7 |
|---|---|
Molecular Formula |
C12H11O5- |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
(2S,3S)-3-(2-phenylethoxycarbonyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H12O5/c13-11(14)9-10(17-9)12(15)16-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10-/m0/s1 |
InChI Key |
VLNBIKFXSILIOC-UWVGGRQHSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)[C@@H]2[C@H](O2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2C(O2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


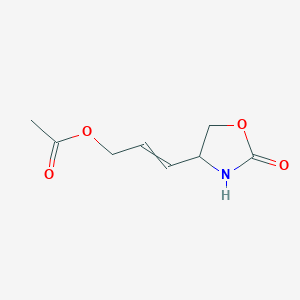
![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)
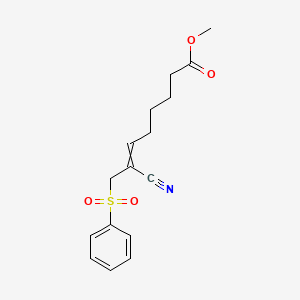
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)

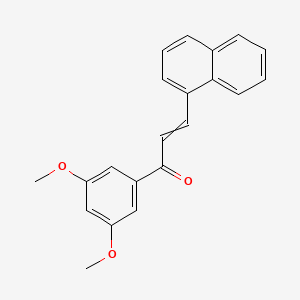
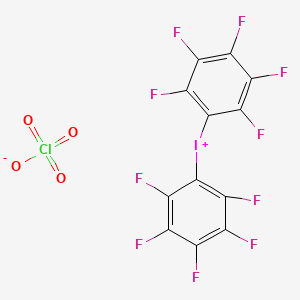
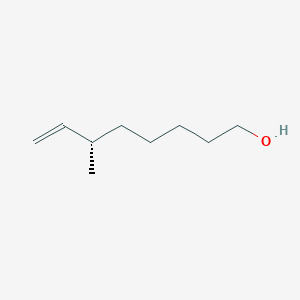
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
